(E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
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Overview
Description
(E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a furan ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the furan-2-yl acrylate: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.
Synthesis of the piperidine derivative: The piperidine ring can be functionalized by introducing a methyl group and a sulfamoyl group through nucleophilic substitution reactions.
Coupling reaction: The furan-2-yl acrylate and the piperidine derivative are then coupled using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate can be used as a building block for the synthesis of more complex molecules
Biology
This compound may have potential as a pharmacophore in drug design due to its ability to interact with biological targets through multiple binding sites.
Medicine
Research into the medicinal applications of this compound could explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In material science, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The furan ring could participate in π-π stacking interactions, while the piperidine and sulfamoyl groups could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(piperidin-4-yl)methyl)sulfamoyl)benzoate: Lacks the furan-2-yl acrylate group.
(E)-methyl 4-(N-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate: Contains a thiophene ring instead of a furan ring.
Uniqueness
(E)-methyl 4-(N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is unique due to the presence of the furan-2-yl acrylate group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-28-21(25)17-4-7-19(8-5-17)30(26,27)22-15-16-10-12-23(13-11-16)20(24)9-6-18-3-2-14-29-18/h2-9,14,16,22H,10-13,15H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHUKQDOXJOAD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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